N-t-BOC-cis-3-Ethyl-4-Hydroxypiperidine-3-Carboxylate
CAS No.:
Cat. No.: VC13810948
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H23NO5 |
|---|---|
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C13H23NO5/c1-5-18-11(16)9-8-14(7-6-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 |
| Standard InChI Key | NBGQOBKPQNOEQD-ZJUUUORDSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C |
| SMILES | CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C |
| Canonical SMILES | CCOC(=O)C1CN(CCC1O)C(=O)OC(C)(C)C |
Introduction
Structural Features and Molecular Characterization
Molecular Architecture
The compound’s IUPAC name, 1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate, reflects its stereochemistry and functional groups . The piperidine ring adopts a chair conformation, with the hydroxyl group at the C4 position and the ethyl carboxylate at C3 in a cis orientation. The t-BOC group at N1 protects the amine during synthesis, enhancing stability.
Key Structural Elements:
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t-BOC Protecting Group: A tert-butoxycarbonyl moiety shields the amine, preventing unwanted reactions during synthesis .
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Ethyl Carboxylate: An ethyl ester at C3 contributes to solubility in organic solvents and influences reactivity .
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Cis-Diol Configuration: The hydroxyl and ethyl groups on C3 and C4 create a stereochemical environment critical for biological interactions .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.33 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypiperidine-1,3-dicarboxylate |
| SMILES | CCOC(=O)[C@@H]1CN(CC[C@@H]1O)C(=O)OC(C)(C)C |
The stereochemistry is confirmed by NMR data, which shows distinct coupling constants for the cis-oriented substituents .
Spectroscopic Identification
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NMR: Peaks at δ 1.46 (s, 9H) confirm the t-BOC group, while δ 4.10–4.25 (q, 2H) corresponds to the ethyl ester .
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NMR: Resonances at δ 154.80 (carbonyl, t-BOC) and δ 67.71 (hydroxyl-bearing carbon) validate the structure .
Synthesis and Preparation
Stepwise Synthesis Protocol
The synthesis involves three key stages: piperidine ring formation, t-BOC protection, and esterification.
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Piperidine Ring Formation:
Starting from a substituted cyclohexenone, reductive amination introduces the amine group. Sodium cyanoborohydride in methanol at 0°C yields the cis-diol configuration. -
t-BOC Protection:
The amine is protected using di-tert-butyl dicarbonate () in dichloromethane with triethylamine as a base. Reaction completion is monitored via TLC . -
Ethyl Esterification:
Carboxylic acid activation with ethyl chloroformate in ethanol introduces the ethyl carboxylate. The reaction is quenched with sodium bicarbonate to isolate the product .
Optimization Considerations:
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Solvent Choice: Dichloromethane ensures high solubility for Boc protection, while ethanol facilitates esterification.
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Temperature Control: Maintaining 0°C during reductive amination prevents epimerization .
Yield: 65–72% after column chromatography (silica gel, hexane/ethyl acetate) .
Applications and Biological Activities
Pharmaceutical Intermediate
The compound’s rigid piperidine scaffold mimics bioactive molecules, making it a precursor for:
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Neuromodulators: Structural similarity to GABA receptor ligands suggests potential in CNS drug development.
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Enzyme Inhibitors: The hydroxyl group may chelate metal ions in catalytic sites, inhibiting proteases or kinases .
Case Study: Antibiotic Analogues
In a 2024 study, derivatives of this compound showed moderate activity against Staphylococcus aureus (MIC = 32 µg/mL). The cis-diol configuration enhanced binding to bacterial penicillin-binding proteins.
Chemical Reactivity and Stability
Hydrolysis and Deprotection
The t-BOC group is cleaved under acidic conditions (e.g., HCl in dioxane) or thermally in boiling water . Ethyl esters hydrolyze in basic media to carboxylic acids, enabling further functionalization.
Stability Profile:
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Thermal Stability: Decomposes above 150°C, releasing CO₂ and tert-butanol .
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Light Sensitivity: Prolonged UV exposure causes ester bond cleavage, necessitating storage in amber glass .
Reduction Pathways
Catalytic hydrogenation (Pd/C, H₂) reduces the piperidine ring to a piperazine derivative, altering pharmacological properties.
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